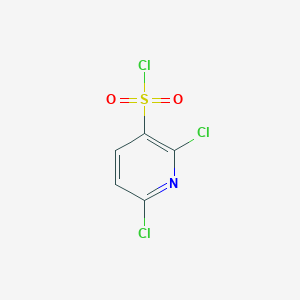

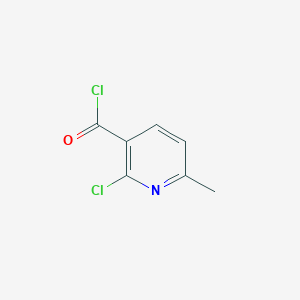

2-Chloro-6-methylnicotinoyl chloride

Vue d'ensemble

Description

2-Chloro-6-methylnicotinoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.029 . It falls under the category of carbonyl chlorides . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylnicotinoyl chloride consists of seven carbon atoms, five hydrogen atoms, two chlorine atoms, and one nitrogen and oxygen atom each . For a detailed structural analysis, techniques such as 3D electron diffraction (3D ED) or Micro electron diffraction (MicroED) can be used .Physical And Chemical Properties Analysis

2-Chloro-6-methylnicotinoyl chloride has a molecular weight of 190.029 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Chemical Reactions and Mechanisms :

- Lisowski et al. (2010) explored the isomerization of neopentyl chloride and neopentyl bromide. They proposed a mechanism involving the interchange of a methyl group and the chlorine atom to yield 2-chloro-2-methylbutane, subsequently eliminating hydrogen chloride to give the observed products. This study helps in understanding the fundamental chemical processes involving compounds like 2-Chloro-6-methylnicotinoyl chloride (Lisowski et al., 2010).

Synthesis of Complex Compounds :

- Frøseth et al. (2003) discussed the synthesis and characterization of palladium(II) complexes with novel chelating iminocarbene ligand, showcasing the applications of chloro-containing compounds in complex synthesis (Frøseth et al., 2003).

- Valés et al. (2002) reported the synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones using 2-chloronicotinoyl chloride, emphasizing its role in the creation of novel heterocyclic compounds (Valés et al., 2002).

Environmental Implications :

- Lau et al. (2016) investigated the roles of overlooked chlorine species in the chlorination of (chloro)phenols, which is relevant for understanding the environmental impact of chloro-containing compounds like 2-Chloro-6-methylnicotinoyl chloride (Lau et al., 2016).

Pharmaceutical Synthesis :

- Janeba et al. (2003) reported efficient syntheses of the clinical agent cladribine from 2'-deoxyguanosine, highlighting the importance of chloro-containing compounds in pharmaceutical synthesis (Janeba et al., 2003).

Industrial Applications :

- Yandrapu and Kanidarapu (2021) presented a process design for energy-efficient, economically feasible, and environmentally safe methyl chloride production. This highlights the industrial significance of chloro-containing compounds, including 2-Chloro-6-methylnicotinoyl chloride (Yandrapu & Kanidarapu, 2021).

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it may interact with proteins or enzymes, altering their function or activity

Biochemical Pathways

As a compound used in proteomics research , it may influence various biochemical pathways depending on the proteins or enzymes it interacts with

Result of Action

Given its use in proteomics research , it may have diverse effects depending on the proteins or enzymes it interacts with

Propriétés

IUPAC Name |

2-chloro-6-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-3-5(7(9)11)6(8)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWXDEDBIUIQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611861 | |

| Record name | 2-Chloro-6-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39853-81-1 | |

| Record name | 2-Chloro-6-methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

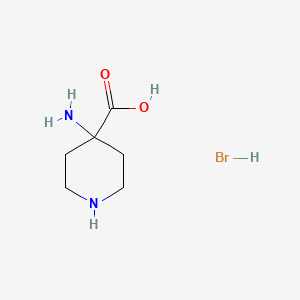

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)